molecular formula C10H21NO2 B3428994 N-(2-Hydroxyethyl)octanamide CAS No. 7112-02-9

N-(2-Hydroxyethyl)octanamide

Cat. No.: B3428994
CAS No.: 7112-02-9
M. Wt: 187.28 g/mol
InChI Key: GSILMNFJLONLCJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)octanamide is an organic compound with the molecular formula C10H21NO2This compound is part of the N-acylethanolamines family, which are fatty acid ethanolamide lipids synthesized in the body and found in various tissues . This compound is a colorless to pale yellow liquid with a faint special smell and is soluble in many organic solvents such as alcohols, ethers, and ketones[2][2].

Preparation Methods

N-(2-Hydroxyethyl)octanamide can be synthesized through the esterification of octanoic acid and ethanolamine. The reaction involves heating octanoic acid with ethanolamine under controlled conditions to achieve the desired yield and purity[2][2]. Industrial production methods typically involve optimizing reaction conditions and heating time to maximize efficiency and product quality[2][2].

Chemical Reactions Analysis

N-(2-Hydroxyethyl)octanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can occur in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine group under specific conditions.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions[][2]. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Hydroxyethyl)octanamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)octanamide exerts its effects involves its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property enables it to act as a surfactant, emulsifier, and foaming agent[2][2]. The molecular targets and pathways involved in its biological activities are not fully understood, but it is believed to interact with cell membranes and influence membrane fluidity and stability.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-hydroxyethyl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)11-8-9-12/h12H,2-9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSILMNFJLONLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867815
Record name octanamide, n-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69227-24-3, 7112-02-9
Record name Babassuamide monoethanolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C8-18 and C18-unsatd., N-(hydroxyethyl)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name octanamide, n-(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amides, C8-18 and C18-unsatd., N-(hydroxyethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-hydroxyethyl)octanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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